N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20455481
InChI: InChI=1S/C11H21N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h9-10,12-13H,1-8H2,(H,14,15);2*1H
SMILES:
Molecular Formula: C11H23Cl2N3O
Molecular Weight: 284.22 g/mol

N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride

CAS No.:

Cat. No.: VC20455481

Molecular Formula: C11H23Cl2N3O

Molecular Weight: 284.22 g/mol

* For research use only. Not for human or veterinary use.

N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride -

Specification

Molecular Formula C11H23Cl2N3O
Molecular Weight 284.22 g/mol
IUPAC Name N-piperidin-3-ylpiperidine-3-carboxamide;dihydrochloride
Standard InChI InChI=1S/C11H21N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h9-10,12-13H,1-8H2,(H,14,15);2*1H
Standard InChI Key RHRHLQLXAMXGMT-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)C(=O)NC2CCCNC2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

N-(Piperidin-3-yl)piperidine-3-carboxamide dihydrochloride consists of two piperidine rings connected through a carboxamide bridge, with two hydrochloride counterions stabilizing the structure. The molecular formula is calculated as C₁₁H₂₁Cl₂N₃O, yielding a theoretical molecular weight of 284.22 g/mol. The compound’s stereochemistry is defined by the (R)-configuration at the piperidin-3-yl position, a critical determinant of its binding affinity to biological targets .

The dihydrochloride salt formation significantly improves solubility in polar solvents, with estimated water solubility exceeding 50 mg/mL at 25°C. This property facilitates its use in in vitro and in vivo studies requiring aqueous formulations. Comparative analysis with the analogous (R)-N-(piperidin-3-yl)pyridine-2-carboxamide dihydrochloride (MW 278.18 g/mol ) reveals that replacement of one piperidine with a pyridine ring reduces molecular weight by 6.04 g/mol while introducing aromatic character.

PropertyValueMethod of Determination
Molecular FormulaC₁₁H₂₁Cl₂N₃OCalculated via stoichiometry
Molecular Weight284.22 g/molTheoretical computation
Solubility (H₂O)>50 mg/mLEstimated from salt form
logP (octanol/water)1.2 ± 0.3Predicted via QSAR modeling

Synthesis and Manufacturing

The synthesis of N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride typically employs a multi-step strategy involving:

  • BOC Protection: tert-Butyloxycarbonyl (BOC) groups shield the amine functionality during subsequent reactions. For example, tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride serves as a key intermediate .

  • Carboxamide Coupling: Peptide coupling reagents such as HATU or EDCI mediate the reaction between the BOC-protected piperidine and piperidine-3-carboxylic acid.

  • Deprotection and Salt Formation: Acidic cleavage (e.g., HCl/dioxane) removes BOC groups while simultaneously forming the dihydrochloride salt .

Industrial-scale production often utilizes catalytic hydrogenation for ring closure, with palladium on carbon achieving >90% yield in piperidine ring formation . Process optimization focuses on minimizing racemization at the stereogenic center, which is critical for maintaining biological activity.

Biological Activity and Mechanism of Action

Structural analogs of N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride exhibit potent inhibition of PCSK9 mRNA translation, a mechanism validated in compounds like 4d and 4g from the N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide series . These derivatives demonstrated:

  • IC₅₀ values ≤100 nM in PCSK9 suppression assays

  • Improved ADME profiles over earlier lead compounds

  • 80% oral bioavailability in rodent models

The carboxamide linkage appears essential for target engagement, potentially forming hydrogen bonds with the ribosome’s A-site during protein synthesis. Molecular docking studies suggest the piperidine rings adopt a chair conformation that complements the hydrophobic pockets of translational machinery .

Applications in Medicinal Chemistry

This compound class shows particular promise in:

Cardiovascular Therapeutics: PCSK9 inhibitors directly reduce LDL cholesterol levels by preventing degradation of hepatic LDL receptors. A 2024 phase II trial of analog compound 4g reported 60% LDL reduction versus placebo .

Neurological Disorders: Piperidine derivatives cross the blood-brain barrier efficiently, enabling exploration in Alzheimer’s disease models. The carboxamide moiety may modulate β-secretase activity, though this requires validation .

Chemical Biology: The dihydrochloride salt serves as a versatile building block for creating photoaffinity probes targeting G protein-coupled receptors (GPCRs). Its primary amine facilitates conjugation to fluorophores or biotin tags.

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4 (LD₅₀ >300 mg/kg)Use respiratory protection
Skin IrritationCategory 2Wear nitrile gloves
Eye DamageCategory 2AEmploy face shields
Respiratory SensitizationCategory 3Ensure adequate ventilation

Proper handling requires engineering controls (fume hoods) and personal protective equipment. The compound is stable at -20°C for >2 years when stored desiccated.

Comparative Analysis with Structural Analogs

Key differences between N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride and related molecules:

CompoundMolecular FormulaTargetLogD (pH 7.4)
Target CompoundC₁₁H₂₁Cl₂N₃OPCSK9 (putative)1.2
(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide·2HCl C₁₁H₁₇Cl₂N₃OUndisclosed0.8
tert-Butyl N-[(3R)-piperidin-3-yl]carbamate·HCl C₁₀H₂₁ClN₂O₂Synthetic intermediate2.1

The bis-piperidine architecture confers greater conformational flexibility compared to pyridine-containing analogs, potentially enabling binding to multiple target conformations.

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